molecular formula C16H21N3O2S B268872 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

Numéro de catalogue B268872
Poids moléculaire: 319.4 g/mol
Clé InChI: DZMCGWNGXMAAEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of benzamide derivatives and has been found to inhibit the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a crucial role in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Mécanisme D'action

CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. CHK1 is activated in response to DNA damage, and its inhibition leads to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents. 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1 by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets involved in the DNA damage response pathway.
Biochemical and Physiological Effects:
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its specificity towards CHK1, which makes it a valuable tool for studying the DNA damage response pathway. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, which makes it a promising candidate for cancer treatment. However, one of the limitations of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its low solubility, which makes it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. One direction is to investigate the potential of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide in combination with other cancer drugs, such as immune checkpoint inhibitors and targeted therapies. Another direction is to develop more potent and selective CHK1 inhibitors with improved pharmacokinetic properties. Moreover, the role of CHK1 in cancer stem cells and tumor microenvironment should be further investigated to gain a better understanding of its potential as a therapeutic target.

Méthodes De Synthèse

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4-dichlorobenzamide with diethylamine to form 3,4-dichloro-N,N-diethylbenzamide. This intermediate is then reacted with cyclopropyl isocyanate to form 3-{[(cyclopropylcarbonyl)amino]carbonyl}-N,N-diethylbenzamide. The final step involves the reaction of the intermediate with thiourea to form 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. The overall yield of the synthesis is approximately 15%.

Applications De Recherche Scientifique

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1, which leads to the accumulation of DNA damage and the sensitization of cancer cells to chemotherapy and radiation therapy. In vivo studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide can enhance the efficacy of chemotherapy and radiation therapy in various cancer models, including breast cancer, lung cancer, and colon cancer. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

Propriétés

Nom du produit

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

Formule moléculaire

C16H21N3O2S

Poids moléculaire

319.4 g/mol

Nom IUPAC

3-(cyclopropanecarbonylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C16H21N3O2S/c1-3-19(4-2)15(21)12-6-5-7-13(10-12)17-16(22)18-14(20)11-8-9-11/h5-7,10-11H,3-4,8-9H2,1-2H3,(H2,17,18,20,22)

Clé InChI

DZMCGWNGXMAAEB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

SMILES canonique

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.